4-methoxy-2,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-METHOXY-2,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, dimethyl groups, a pyrrolidinyl group, and a sulfonamide group
Preparation Methods
The synthesis of 4-METHOXY-2,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the preparation of the benzene ring substituted with methoxy and dimethyl groupsThe final step involves the addition of the sulfonamide group under specific reaction conditions, such as the use of a sulfonyl chloride reagent in the presence of a base .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
4-METHOXY-2,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The pyrimidinyl group can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives. For example:
Sulfonamides: Known for their antibacterial properties by inhibiting dihydropteroate synthase.
Pyrimidine derivatives: Used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid metabolism. 4-METHOXY-2,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combined structural features, which may offer a broader range of biological activities .
Properties
Molecular Formula |
C24H29N5O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O3S/c1-16-14-22(17(2)13-21(16)32-4)33(30,31)28-20-9-7-19(8-10-20)27-23-15-24(26-18(3)25-23)29-11-5-6-12-29/h7-10,13-15,28H,5-6,11-12H2,1-4H3,(H,25,26,27) |
InChI Key |
SSRLQKUYVSULNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4)C)OC |
Origin of Product |
United States |
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